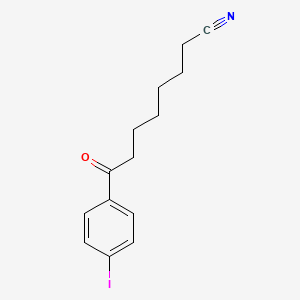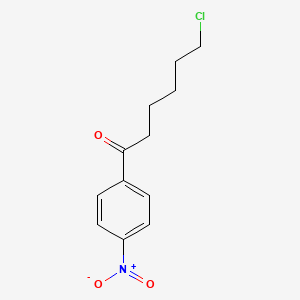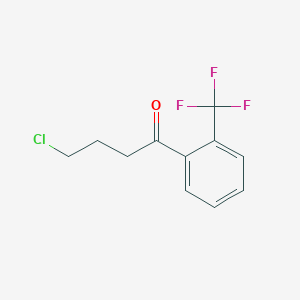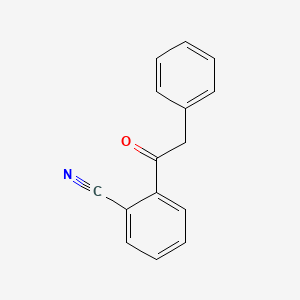
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a methyl group in the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
Métodos De Preparación
The synthesis of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and using catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and enzyme interactions.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . The indole ring structure allows it to interact with various biological targets, including proteins and nucleic acids, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
6-Fluoro-1H-indole-2-carbaldehyde: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
7-Methyl-1H-indole-2-carbaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and electronic properties.
1H-Indole-2-carbaldehyde: Lacks both the fluorine and methyl groups, making it less versatile in chemical reactions and biological applications.
The presence of both the fluorine atom and the methyl group in this compound makes it unique and valuable for various scientific research applications.
Propiedades
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHANSCTEBKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














